

"physicochemical properties of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate*

Cat. No.: *B1311159*

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate (CAS No: 248249-53-8) is a heterocyclic compound featuring a thiazole ring system linked to a benzodioxole moiety.^[1] This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with both thiazole and benzodioxole structures. This document provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and potential applications of this compound, serving as a foundational resource for researchers. The compound is noted as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.^[1]

General and Chemical Properties

This section details the fundamental chemical identifiers and properties of the compound. The data is compiled from various chemical suppliers and databases.

Property	Value	Source
CAS Number	248249-53-8	[2] [3]
Molecular Formula	C ₁₃ H ₁₁ NO ₄ S	[1] [2] [3]
Molecular Weight	277.30 g/mol	[2] [3]
Appearance	Yellow solid	[1]
Purity	≥ 95-98% (HPLC)	[1] [3]
IUPAC Name	Ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate	
SMILES	CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3	[3]
Storage	Store at 0-8 °C	[1]

Computed Physicochemical Data

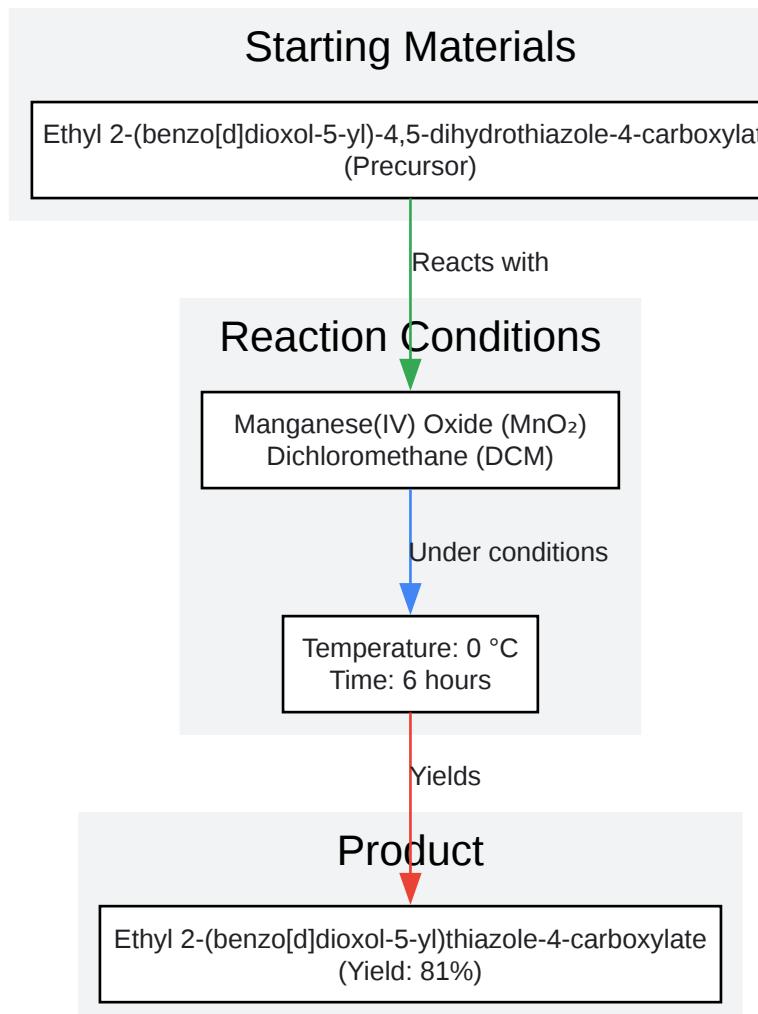
Computational models provide valuable insights into the behavior and properties of molecules. The following data has been derived from computational chemistry predictions.

Parameter	Value	Source
Topological Polar Surface Area (TPSA)	57.65 Å ²	[3]
LogP (Octanol-Water Partition Coefficient)	2.7155	[3]
Hydrogen Bond Acceptors	6	[3]
Hydrogen Bond Donors	0	[3]
Rotatable Bonds	3	[3]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in the public domain literature based on the conducted search. Researchers are advised to determine these properties experimentally.

Synthesis and Experimental Protocols

Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate serves as a crucial building block in organic synthesis.^[1] While detailed, step-by-step synthesis protocols are proprietary or not widely published, a reported reaction condition is available.


Reported Synthesis Method

A known synthesis route involves the reaction of a precursor with manganese(IV) oxide in dichloromethane.^[2]

- Reaction: The synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate can be achieved with a reported yield of 81%.^[2]
- Reagents & Conditions:
 - Oxidizing Agent: Manganese(IV) oxide (MnO_2)
 - Solvent: Dichloromethane (CH_2Cl_2)
 - Temperature: 0 °C
 - Duration: 6 hours^[2]

The likely precursor for this reaction is the corresponding thiazolidine or dihydrothiazole, which is oxidized to the aromatic thiazole ring. A generalized workflow for such a synthesis is depicted below.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for the target compound.

Potential Applications and Biological Context

This compound is a versatile intermediate with significant potential in both pharmaceutical and agricultural sectors.

- **Pharmaceutical Development:** It is a building block for synthesizing more complex molecules targeting neurological disorders.^[1] The thiazole core is a well-known scaffold in drugs, and

derivatives are investigated for anti-inflammatory, antimicrobial, and anticancer properties.[1] [4]

- Agrochemicals: The molecule is utilized in formulating agents for pest control and plant growth regulation, highlighting its relevance in sustainable agriculture.[1]
- Cosmetic Formulations: Due to its antioxidant properties, it has applications in cosmetic products for skin health.[1]

While the broader class of thiazole derivatives is known to interact with various biological pathways, such as those involving α -glucosidase or protein kinases, no specific signaling pathways have been elucidated for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate in the reviewed literature.[5] Further research is required to determine its precise mechanism of action and biological targets.

Conclusion

Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a compound with established utility as a synthetic intermediate and potential for further development in multiple scientific fields. This guide summarizes the currently available physicochemical data, highlighting the need for experimental determination of key properties like melting point and solubility. The provided synthesis information and visualization of the workflow offer a starting point for researchers aiming to utilize this compound in their work. Future studies should focus on elucidating its biological mechanisms and expanding its application scope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]

- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["physicochemical properties of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311159#physicochemical-properties-of-ethyl-2-benzo-d-dioxol-5-yl-thiazole-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com